molecular formula C14H13N3O3S B2367336 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034415-12-6

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide

Cat. No. B2367336
CAS RN: 2034415-12-6
M. Wt: 303.34
InChI Key: OCNHSGICHZWBFJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study explored the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing a method for creating compounds with potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

  • Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, indicating the potential for developing new antimicrobial agents (Bayrak et al., 2009).

Heterocyclic Compound Synthesis

  • The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was explored, contributing to the field of heterocyclic chemistry and potentially offering new scaffolds for drug discovery (Bakhite et al., 2005).

Antituberculosis Activity

  • A study on thiazole-aminopiperidine hybrid analogues presented the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the role of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Supramolecular Aggregation

  • Research into structural modifications of thiazolo[3, 2-a]pyrimidines provided insights into their conformational features and supramolecular aggregation, which could influence the design of compounds with specific physical or biological properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-12(21-8-16-9)13(18)15-4-6-17-5-2-10-3-7-20-11(10)14(17)19/h2-3,5,7-8H,4,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNHSGICHZWBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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